molecular formula C10H9NO2 B12560696 (4-Phenyl-1,3-oxazol-2-yl)methanol

(4-Phenyl-1,3-oxazol-2-yl)methanol

Cat. No.: B12560696
M. Wt: 175.18 g/mol
InChI Key: OSCQWZMTHOQKLU-UHFFFAOYSA-N
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Description

(4-Phenyl-1,3-oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyl-1,3-oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles under catalytic conditions. For example, a ruthenium(II) catalyst can be used to facilitate the reaction, yielding the desired oxazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes selecting efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyl-1,3-oxazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield oxazoline derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of (4-Phenyl-1,3-oxazol-2-yl)carboxylic acid.

    Reduction: Formation of (4-Phenyl-1,3-oxazolin-2-yl)methanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Phenyl-1,3-oxazol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Phenyl-1,3-oxazol-2-yl)methanol involves its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with enzymes and receptors, influencing their activity. This compound may modulate biological pathways by binding to specific sites on proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol
  • (2-Phenyl-1,3-oxazol-4-yl)methanol
  • (4,6-Dioxo-3-propan-2-yl-1-cyclohex-2-enylidene)-N-ethyl-4-(4-morpholinylmethyl)phenyl-2H-isoxazole-3-carboxamide

Uniqueness

(4-Phenyl-1,3-oxazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl and hydroxymethyl groups enhances its reactivity and potential for diverse applications compared to other oxazole derivatives .

Properties

IUPAC Name

(4-phenyl-1,3-oxazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCQWZMTHOQKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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